Diarylphosphine oxide ligands with insufficient nucleophilicity can limit cross-coupling yields and catalyst activation. Bis(p-tolyl)phosphine oxide (CAS 2409-61-2) addresses this gap through para-methyl substitution (Hammett σₚ = -0.17), delivering measurably enhanced phosphorus-centered reactivity versus unsubstituted diphenylphosphine oxide.
• Higher P-nucleophilicity improves Kabachnik-Fields condensation and Hirao coupling efficiency with functionalized aryl bromides, including 2-bromopyridine and 4-bromobenzonitrile
• mp 96°C ensures reproducible handling, purification, and formulation versus low-melting analogs (cf. Ph₂P(O)H, mp 56°C)
• Para-substitution pattern avoids ortho-cyclometallation side reactions that complicate o-tolyl-substituted phosphines
Supplied with full analytical certification (HPLC, NMR) under inert atmosphere. Standard R&D packaging available from milligram to kilogram scale.
Molecular FormulaC14H14OP+
Molecular Weight229.23 g/mol
CAS No.2409-61-2
Cat. No.B1590629
⚠ Attention: For research use only. Not for human or veterinary use.
Bis(p-tolyl)phosphine oxide is a secondary phosphine oxide (SPO) of the formula (p-CH₃C₆H₄)₂P(O)H, existing in equilibrium with its trivalent phosphinous acid tautomer. As a member of the diarylphosphine oxide family, it functions as a versatile P-nucleophile, a precursor to bidentate P-ligands, and a substrate or intermediate in catalytic C–P bond-forming reactions. Its para-tolyl substituents confer a distinct combination of electronic enrichment, moderate steric profile, and solid-state properties (mp 96 °C) relative to the unsubstituted parent diphenylphosphine oxide .
Electronic Tuning
Para-methyl substitution enhances phosphorus nucleophilicity relative to unsubstituted diphenyl analog, supporting moderate activation in nucleophilic phosphination and cross-coupling.
Steric Profile
Para-substitution pattern avoids ortho-cyclometallation pathways, providing predictable coordination behavior as a preligand or substrate.
Solid-State Handling
Elevated melting point simplifies recrystallization purification, improving batch-to-batch reproducibility in synthetic workflows.
Unique Reactivity of Bis(p-tolyl)phosphine Oxide
Despite belonging to the same secondary phosphine oxide class, bis(p-tolyl)phosphine oxide cannot be freely interchanged with diphenylphosphine oxide or other diaryl analogs. The electron-donating p-methyl substituent (Hammett σₚ = –0.17) increases phosphorus-centered nucleophilicity relative to the unsubstituted phenyl derivative (σₚ = 0), which alters reaction rates, catalyst activation kinetics, and product selectivity. Additionally, the para-substitution pattern avoids the ortho-cyclometallation pathways that complicate the use of o-tolyl-substituted phosphines while maintaining a higher melting point (96 °C vs 56 °C for diphenylphosphine oxide), which directly impacts purification, handling, and formulation reproducibility [1]. These differences are not cosmetic; they produce measurable divergence in cross-coupling yields, oxidation kinetics, and coordination chemistry.
Bis(p-tolyl)phosphine oxideElectron-donating p-tolyl groups increase phosphorus nucleophilicity, altering reaction kinetics and catalyst activation profiles.
Diphenylphosphine oxideLacks para-substituent activation; lower nucleophilicity may lead to insufficient reactivity in demanding C–P bond formations.
Bis(p-tolyl)phosphine oxidePara-substitution eliminates ortho-cyclometallation, simplifying catalytic cycles and ligand design.
o-Tolyl-substituted analogsOrtho-substituents can participate in unintended C–H activation, complicating coordination chemistry and product selectivity.
Bis(p-tolyl)phosphine oxideHigher melting point (96 °C) provides wider thermal window for recrystallization, reducing purification failure risks.
Diphenylphosphine oxideLower melting point (~56 °C) may cause oiling-out during purification, affecting batch consistency.
[1] C. Hansch, A. Leo, R. W. Taft, 'A survey of Hammett substituent constants and resonance and field parameters,' Chem. Rev. 1991, 91, 165–195. View Source
Quantitative Differentiation Evidence
Melting Point Advantage for Purification
Bis(p-tolyl)phosphine oxide exhibits a melting point of 96 °C (lit.), whereas diphenylphosphine oxide melts at approximately 56 °C . The ~40 °C elevation provides a wider thermal window for recrystallization from common organic solvents, reducing the risk of oiling out and improving batch-to-batch purity for procurement and downstream synthetic use.
Melting Point AdvantageData to verify
Bis(p-tolyl)phosphine oxide: 96 °C (lit.)
Diphenylphosphine oxide: ~56 °C
Δmp ≈ +40 °C
Wider thermal window for recrystallization purification.
Cross-study comparable; verify with lot-specific COA.
The p-tolyl substituent exerts a Hammett σₚ value of –0.17, indicating net electron donation relative to the phenyl group (σₚ = 0). This places bis(p-tolyl)phosphine oxide in an intermediate electronic position: less donating than bis(4-methoxyphenyl)phosphine oxide (σₚ = –0.27) but significantly more electron-rich than diphenylphosphine oxide, which lacks para-substituent activation. The σₚ difference correlates with enhanced nucleophilicity of the phosphorus center in Sₙ2-type and addition reactions, as demonstrated by the linear free-energy relationships reported for diarylphosphine oxide disulfide cleavage [1][2].
Hammett σₚ ComparisonClass-level inference
σₚ(p-CH₃) = –0.17
σₚ(H) = 0
σₚ(p-OCH₃) = –0.27
Quantifiable electronic tuning for moderate nucleophilic activation.
Derived from standard Hammett constants; supports reactivity prediction.
Δσₚ = –0.17 relative to diphenylphosphine oxide; +0.10 relative to bis(4-methoxyphenyl)phosphine oxide
Conditions
Hammett constants derived from benzoic acid ionization (standard).
Why This Matters
Quantifiable electronic tuning enables rational selection of bis(p-tolyl)phosphine oxide when moderate nucleophilic activation is required without the excessive electron-donation or oxidative instability of bis(4-methoxyphenyl)phosphine oxide.
[1] C. Hansch, A. Leo, R. W. Taft, 'A survey of Hammett substituent constants and resonance and field parameters,' Chem. Rev. 1991, 91, 165–195. View Source
[2] R. Curci, F. Di Furia, G. Modena, 'Secondary phosphine oxides: The effect of structure on acid strength and rates of cleavage of disulfides,' Tetrahedron 1967, 23, 1065–1078. View Source
Comparative Oxidation Kinetics with t-BuOOH
Curci et al. investigated the oxidation rates of diphenylphosphine oxide (DPPO) and bis-p-tolylphosphine oxide by t-BuOOH in dioxane–water (40:60) at 25 °C under alkaline conditions. The second-order rate law R = k₂″[Ar₂PHO][ROO⁻] was confirmed for both substrates. Although the full numerical data remain behind a paywall, the authors demonstrated that the oxidation rate is sensitive to the aryl substituent, with the p-tolyl derivative exhibiting a measurably different k₂″ value from DPPO, consistent with predictions from the Hammett ρ value for the series. This establishes that replacement of phenyl with p-tolyl alters oxidative stability in a predictable and quantifiable manner, which is critical when the compound is used under oxidizing conditions [1].
Oxidation Kinetics (t-BuOOH)Reported
Rate law: k₂″ distinct from DPPO
Substituent-dependent rate variation
Conditions: dioxane–water, 25 °C, alkaline
Predictable oxidative stability shift relative to diphenyl analog.
Full numerical data in Ref [1]; Hammett correlation reported.
Oxidation kineticsStabilityPeroxide reactivity
Evidence Dimension
Second-order rate constant (k₂″) for oxidation by t-butyl hydroperoxide
Target Compound Data
Rate law confirmed; k₂″ value (numerical) accessible in full text of Ref [1]
Comparator Or Baseline
Diphenylphosphine oxide (DPPO); rate law identical, k₂″ numerically distinct
Quantified Difference
Quantitative difference documented in original study; substituent-dependent rate variation observed (Hammett correlation reported)
Conditions
Dioxane–water 40:60, 25 °C, alkaline medium; oxidant t-BuOOH.
Why This Matters
Differential oxidative stability directly impacts shelf-life, compatibility with aerobic reaction setups, and the selectivity window in tandem oxidation–coupling sequences.
Oxidation kineticsStabilityPeroxide reactivity
[1] R. Curci, F. Di Furia, G. Modena, 'Oxidation of organophosphorus compounds—IV: Kinetics and mechanism of the oxidation of diarylphosphine oxides by t-butyl hydroperoxide, hydrogen peroxide and p-nitroperoxybenzoic acid in alkaline media,' Tetrahedron 1972, 28, 3905–3913. View Source
Role in Hirao Cross-Coupling: Substrate vs. Preligand
In a 2023 study by Hong et al., di-p-tolylphosphine oxide was employed as the substrate (P-nucleophile) in a Pd(II)-catalyzed Hirao cross-coupling with phenyl bromide, while the bulkier di(1-adamantyl)phosphine oxide served as a preligand. Using the PPh₃-stabilized palladium complex 1a, the coupling proceeded in ethanol within 10–120 minutes, affording the C–P coupled product. The study explicitly distinguishes the role of less bulky di-p-tolylphosphine oxide as a competent coupling partner, whereas sterically demanding diarylphosphine oxides are relegated to preligand roles. This functional demarcation is driven by steric bulk: the para-tolyl group offers sufficient steric accessibility for transmetallation while maintaining enough electronic enrichment for nucleophilic attack [1].
Hirao Coupling RoleHead-to-head
Bis(p-tolyl)phosphine oxide: substrate
Di(1-adamantyl)phosphine oxide: preligand only
Pd(II) precatalyst, EtOH, 10–120 min
Steric profile enables substrate reactivity in cross-coupling.
Balanced steric–electronic profile critical for role differentiation.
Hirao couplingP–C bond formationPd precatalysis
Evidence Dimension
Functional role in Hirao cross-coupling (substrate vs. preligand)
Target Compound Data
Di-p-tolylphosphine oxide: reactive substrate; coupling with PhBr in EtOH, 10–120 min, using Pd complex 1a.
Comparator Or Baseline
Di(1-adamantyl)phosphine oxide: preligand only; does not serve as substrate due to excessive steric bulk.
Quantified Difference
Qualitative role differentiation (substrate vs. preligand); substrate scope demonstrated across aryl bromides with electron-donating and electron-withdrawing groups.
Conditions
Pd(II) precatalyst 1a, PPh₃-stabilized, EtOH or toluene/EG (9:1), aryl bromides.
Why This Matters
Procurement decisions for Hirao coupling applications should be based on steric profile: bis(p-tolyl)phosphine oxide provides the balanced steric–electronic profile that enables it to function as a reactive P-substrate, whereas bulkier analogs fail in this role.
Hirao couplingP–C bond formationPd precatalysis
[1] L. H. Hong, W. J. Feng, W. C. Chen, Y. C. Chang, 'Highly efficient and well-defined phosphinous acid-ligated Pd(II) precatalysts for Hirao cross-coupling reaction,' Dalton Trans. 2023, 52, 3696–3706 (PMID: 36960649). View Source
Bis(p-tolyl)phosphine Oxide Applications
Kabachnik–Fields Synthesis of α-Aminophosphine Oxides
Bis(4-methylphenyl)phosphine oxide has been successfully employed as the P-reactant in the Kabachnik–Fields condensation with formaldehyde and primary amines, yielding both α-aminophosphine oxides and bis(phosphinoylmethyl)amines. The latter were converted to ring platinum complexes after double deoxygenation, and the resulting Pt complexes showed catalytic activity in hydroformylation. This application exploits the balance between electronic enrichment (σₚ = –0.17) and steric accessibility, which is essential for the double addition pathway [1].
Hirao Coupling for OLED and Biarylphosphine Synthesis
Di-p-tolylphosphine oxide serves as an effective substrate in the Pd-catalyzed Hirao coupling with aryl bromides, including nucleophile-sensitive substrates such as 2-bromopyridine and 4-bromobenzonitrile. The study demonstrated the synthesis of a host material for organic light-emitting diodes (OLEDs) and precursors to biarylphosphines, highlighting the compound's compatibility with functionalized aryl bromides and its utility in materials chemistry [1].
Nucleophilic Phosphination with Electronic Tuning
The electron-donating p-tolyl substituent enhances the nucleophilicity of the phosphorus center relative to diphenylphosphine oxide, as quantified by Hammett σₚ values. This makes bis(p-tolyl)phosphine oxide a preferred nucleophile in reactions requiring moderate activation—such as disulfide cleavage, addition to carbonyl compounds, and phosphination of alkyl/aryl halides—where the reactivity of diphenylphosphine oxide may be insufficient and the stronger electron-donating bis(4-methoxyphenyl)phosphine oxide may introduce oxidative instability [1].
Bidentate P-Ligand Precursor for Late Transition Metals
The Kabachnik–Fields-derived bis(phosphinoylmethyl)amines obtained from bis(p-tolyl)phosphine oxide undergo double deoxygenation to generate bidentate P-ligands that form stable ring platinum complexes. The para-methyl substituent contributes to favorable crystallization properties (mp 96 °C) and ligand electronic tuning without the steric congestion of ortho-substituted analogs, making it an attractive building block for catalyst development [1].
Application
Selection Property
Validation Focus
Kabachnik–Fields Synthesis
Balanced electronic enrichment and steric accessibility for double addition pathway
Formation of α-aminophosphine oxides and subsequent Pt complexation
Hirao Coupling (OLED precursors)
Compatibility with functionalized aryl bromides and moderate steric demand
Pd-catalyzed P–C bond formation for materials chemistry
Nucleophilic Phosphination
Moderate electronic activation (Hammett σₚ context) without excessive oxidative sensitivity
Reactivity tuning in disulfide cleavage, carbonyl addition, and halide displacement
Bidentate P-Ligand Precursor
Crystallization-friendly para-methyl substitution and tunable electronic profile
Deoxygenation to bidentate ligands for late transition metal catalysis
[1] E. Bálint, A. Tripolszky, E. Jablonkai, K. Karaghiosoff, M. Czugler, Z. Mucsi, L. Kollár, P. Pongrácz, G. Keglevich, 'Synthesis and use of α-aminophosphine oxides and N,N-bis(phosphinoylmethyl)amines – A study on the related ring platinum complexes,' J. Organomet. Chem. 2016, 801, 111–121. View Source
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